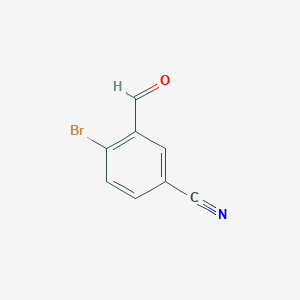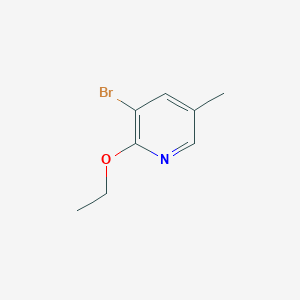
5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
The compound of interest, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, is a brominated pyridine derivative that incorporates a pyrazole moiety. This structure is a key intermediate in the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridines can be achieved through the reaction of dihydroxy-isonicotinic acid followed by bromination and further functionalization . Similarly, this compound derivatives can be synthesized from 5-Bromo-2,3-diaminopyridine, which undergoes condensation with aromatic aldehydes and subsequent alkylation reactions . These synthetic routes highlight the versatility of brominated pyridine derivatives as precursors for a wide range of complex molecules.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry of the compound in the solid state. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Brominated pyridine derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including hydroxylation under CuI catalysis with the assistance of related ligands . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can lead to the formation of a wide array of new compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. These compounds often exhibit interesting optical properties, such as fluorescence, which can be studied using UV-vis absorption and fluorescence spectroscopy . The photoluminescent properties of these compounds make them attractive for applications in material science. Additionally, the presence of substituents on the pyridine and pyrazole rings can significantly affect their chemical reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Proton Transfer Studies
5-Bromo-2-(1H-pyrazol-1-yl)pyridine and its derivatives, like 2-(1H-pyrazol-5-yl)pyridine (PPP), have been explored in research focusing on proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are significant in understanding molecular fluorescence and kinetics (Vetokhina et al., 2012).
Metal Complexes Synthesis
The compound is used in the synthesis of various metal complexes. For instance, it reacts with RuCl3·3H2O to form ruthenium(III) complexes. These complexes have shown potential in biological studies, including minimal cytotoxic activity against certain cell lines (Omondi et al., 2018).
Photophysical Investigations
In the study of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, derivatives of this compound like 5-bromo-2-(1 H-tetrazol-5-yl)pyridine have been synthesized and characterized for their electrochemical and photophysical properties. These studies aid in understanding the emission properties of compounds for applications like organic light-emitting devices (Stagni et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It has been reported that similar compounds can undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVSSMAJOIOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627136 | |
| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433922-57-7 | |
| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)
